molecular formula C11H7N3O B1438314 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile CAS No. 1152958-56-9

4-(4-formyl-1H-pyrazol-1-yl)benzonitrile

Cat. No. B1438314
CAS RN: 1152958-56-9
M. Wt: 197.19 g/mol
InChI Key: CLADORFIMCHOJQ-UHFFFAOYSA-N
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Description

“4-(4-formyl-1H-pyrazol-1-yl)benzonitrile” is a chemical compound with the molecular formula C11H7N3O and a molecular weight of 197.19 g/mol . It is a useful reagent in the preparation of 1-Benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylates as M1 receptor positive allosteric modulators .


Synthesis Analysis

The synthesis of “4-(4-formyl-1H-pyrazol-1-yl)benzonitrile” and its derivatives has been reported in the literature . For instance, several hydrazones of the aldehyde derivative, 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid, have been synthesized by reacting the aldehyde with the corresponding hydrazine in methanol and acetic acid as a catalyst .


Molecular Structure Analysis

The molecular structure of “4-(4-formyl-1H-pyrazol-1-yl)benzonitrile” can be represented by the InChI code: 1S/C11H7N3O/c12-5-8-1-3-9(4-2-8)11-10(7-15)6-13-14-11/h1-4,6-7H, (H,13,14) .

Scientific Research Applications

Antimicrobial Agents

4-(4-formyl-1H-pyrazol-1-yl)benzonitrile: derivatives have been synthesized and studied for their potential as antimicrobial agents. These compounds have shown potent growth inhibition of antibiotic-resistant strains of bacteria such as Staphylococcus aureus and Acinetobacter baumannii . The minimum inhibitory concentrations (MICs) of these derivatives can be as low as 1.56 µg/mL, indicating their strong efficacy against these pathogens.

Narrow-Spectrum Antibiotics

The compound has been used to create derivatives that act as narrow-spectrum antibiotics. These are specifically designed to target and treat infections caused by Acinetobacter baumannii , a pathogen known for its drug resistance and association with nosocomial infections . The targeted approach of these antibiotics helps in minimizing the development of resistance and preserving the microbiome.

Drug-Resistant Bacterial Strains

Hydrazone derivatives of 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile have been reported to be effective against several strains of drug-resistant bacteria. This is crucial in the ongoing battle against microbial resistance, as finding new compounds that can tackle resistant strains is a global health priority .

Synthesis of Hydrazone Derivatives

The compound serves as a key precursor in the synthesis of hydrazone derivatives. These derivatives have a wide range of applications, including their role as growth inhibitors of various bacterial strains. The synthesis process involves benign reaction conditions and commercially available starting materials, making it a viable option for large-scale production .

Pharmacological Research

In pharmacological research, 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile is used to develop compounds with potential therapeutic applications. Its derivatives are being studied for their non-toxicity in mammalian cell lines and in vivo models, which is essential for any future drug development .

Chemical Property Analysis

The compound’s derivatives have been subjected to extensive physicochemical property analysis. Understanding these properties is vital for predicting the behavior of these compounds in biological systems and for optimizing their pharmacokinetic profiles .

Safety and Hazards

The safety information for “4-(4-formyl-1H-pyrazol-1-yl)benzonitrile” indicates that it may be a hazard. The compound has been assigned the GHS07 pictogram and the signal word "Warning" .

Future Directions

The future directions for “4-(4-formyl-1H-pyrazol-1-yl)benzonitrile” and its derivatives could involve further exploration of their antimicrobial and anticancer properties . The development of new drugs to overcome microbial resistance to antibiotics is a global concern, and compounds like “4-(4-formyl-1H-pyrazol-1-yl)benzonitrile” could potentially play a role in addressing this issue .

Mechanism of Action

properties

IUPAC Name

4-(4-formylpyrazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-5-9-1-3-11(4-2-9)14-7-10(8-15)6-13-14/h1-4,6-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLADORFIMCHOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 4-fluorobenzonitrile (2.49 g, 20.6 mmol) and 4-formylpyrazole (1.98 g, 20.6 mmo) in 50 mL of DMF at 0° C. was added 95% sodium hydride (0.54 g, 22.7 mmol) under nitrogen. The mixture was heated to 60° C. for 6 hours and cooled to room temperature. Water was added carefully and the mixture was then extracted with ethyl acetate. The combined extracts were washed with water and brine, and then dried over sodium sulfate, filtered, and concentrated in vacuo to provide crude 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile.
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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